In Vivo Hypoglycemic Efficacy Differentiated from Co-Occurring Pinitol
In a direct, in vivo comparison, Lithosprmoside was identified as the active hypoglycemic principle in Bauhinia holophylla, distinct from the known hypoglycemic compound pinitol, which was also present. This demonstrates its specific contribution to the plant's traditional anti-diabetic use, beyond what can be attributed to other known compounds in the same extract [1].
| Evidence Dimension | Contribution to Hypoglycemic Effect in Plant Extract |
|---|---|
| Target Compound Data | Identified as a major active hypoglycemic principle (1.7% w/w in extract) |
| Comparator Or Baseline | Pinitol (another known hypoglycemic compound present at 9.5% w/w in the same extract) |
| Quantified Difference | Lithosprmoside is responsible for a distinct, quantifiable portion of the extract's overall hypoglycemic activity, independent of pinitol. |
| Conditions | Streptozotocin (STZ)-induced diabetic mice; doses of 10 and 20 mg/kg body weight. |
Why This Matters
This differentiation confirms that Lithosprmoside's in vivo hypoglycemic activity is not merely a function of the whole plant matrix and cannot be replaced by pinitol or other co-occurring compounds.
- [1] Saldanha, L. L., Quintiliano Delgado, A., Marcourt, L., de Paula Camaforte, N. A., Ponce Vareda, P. M., Nejad Ebrahimi, S., ... & Bosqueiro, J. R. (2021). Hypoglycemic active principles from the leaves of Bauhinia holophylla: Comprehensive phytochemical characterization and in vivo activity profile. PLoS ONE, 16(9), e0258016. View Source
